5-Chloro-6-fluoro-4-methoxypyridin-3-ol
Description
5-Chloro-6-fluoro-4-methoxypyridin-3-ol is a pyridine derivative with a hydroxyl group at position 3, a methoxy group at position 4, and halogen atoms (Cl and F) at positions 5 and 6, respectively. This compound exhibits a unique substitution pattern, combining electron-withdrawing halogens and electron-donating methoxy and hydroxyl groups. The compound’s molecular formula is C₆H₅ClFNO₂, with a molecular weight of 177.45 g/mol .
Properties
CAS No. |
2007917-06-6 |
|---|---|
Molecular Formula |
C6H5ClFNO2 |
Molecular Weight |
177.56 g/mol |
IUPAC Name |
5-chloro-6-fluoro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H5ClFNO2/c1-11-5-3(10)2-9-6(8)4(5)7/h2,10H,1H3 |
InChI Key |
BBIXMWZLGFCJEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1O)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Below is a detailed analysis of four structurally related derivatives:
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol
- Substituents : Cl (6), F (5), ethoxy (4), OH (3).
- Molecular Formula: C₇H₇ClFNO₂.
- Molecular Weight : 191.45 g/mol.
- Key Features :
- Ethoxy group at position 4 enhances lipophilicity compared to methoxy.
- Swapped halogen positions (Cl at 6 vs. 5 in the target compound) alter electronic effects on the pyridine ring.
- The hydroxyl group at position 3 enables hydrogen bonding, similar to the target compound.
- Applications: Potential use as a precursor in fluorinated drug synthesis due to its halogen-rich structure .
2-Chloro-5-fluoropyridin-3-ol
- Substituents : Cl (2), F (5), OH (3).
- Molecular Formula: C₅H₃ClFNO.
- Molecular Weight : 147.54 g/mol.
- Halogens at positions 2 and 5 create distinct electronic effects compared to the target compound’s 5 and 6 positions. Lower molecular weight may improve solubility but reduce binding affinity in biological systems.
- Applications : Simpler structure suitable for studying halogen interactions in small-molecule inhibitors .
5-Chloro-2-methoxypyridin-3-ol
- Substituents : Cl (5), OCH₃ (2), OH (3).
- Molecular Formula: C₆H₆ClNO₂.
- Molecular Weight : 175.57 g/mol.
- Key Features :
- Methoxy group at position 2 instead of 4 shifts electron density toward the hydroxyl group at 3.
- Absence of fluorine reduces overall electronegativity compared to the target compound.
- Structural simplicity may enhance synthetic accessibility.
- Applications : Intermediate in antimicrobial agent development due to chloro and hydroxyl groups .
Structural and Functional Analysis
A comparative data table highlights critical differences:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Attributes |
|---|---|---|---|---|
| 5-Chloro-6-fluoro-4-methoxypyridin-3-ol | Cl (5), F (6), OCH₃ (4), OH (3) | C₆H₅ClFNO₂ | 177.45 | High polarity, multiple H-bond donors/acceptors |
| 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol | Cl (6), F (5), OCH₂CH₃ (4), OH (3) | C₇H₇ClFNO₂ | 191.45 | Increased lipophilicity (ethoxy group) |
| 2-Chloro-5-fluoropyridin-3-ol | Cl (2), F (5), OH (3) | C₅H₃ClFNO | 147.54 | Simplified structure, lower steric hindrance |
| 5-Chloro-2-methoxypyridin-3-ol | Cl (5), OCH₃ (2), OH (3) | C₆H₆ClNO₂ | 175.57 | No fluorine; methoxy at position 2 |
Key Observations :
Alkoxy Group Influence : Ethoxy vs. methoxy groups impact solubility and metabolic stability. Ethoxy’s larger size may hinder enzymatic degradation in vivo .
Hydrogen Bonding : The conserved hydroxyl group at position 3 across all compounds suggests a shared capacity for intermolecular interactions, critical in drug-receptor binding .
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